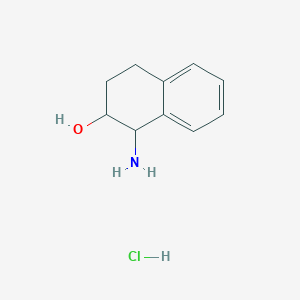

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride

Vue d'ensemble

Description

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is an organic compound with the molecular formula C10H13NO·HCl It is a derivative of naphthalene, featuring an amino group and a hydroxyl group on a tetrahydronaphthalene ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride typically involves the reduction of naphthalene derivatives followed by functional group transformations. One common method includes the reduction of 1-nitronaphthalene to 1-aminonaphthalene, followed by catalytic hydrogenation to yield the tetrahydronaphthalene derivative. The hydroxyl group can be introduced via epoxide opening reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing palladium or platinum catalysts under high pressure and temperature conditions

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium or platinum catalysts.

Substitution: Acyl chlorides, anhydrides, or alkyl halides under basic or acidic conditions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Fully saturated amines.

Substitution: Amides, alkylated amines, or other derivatives.

Applications De Recherche Scientifique

Chemistry

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the development of complex organic molecules and chiral ligands. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry.

Reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: It can be reduced to yield fully saturated amines.

- Substitution: The amino group allows for nucleophilic substitution reactions leading to the formation of amides or other derivatives.

Biology

In biological research, this compound has been investigated for its potential role in enzyme inhibition. It interacts with various enzymes involved in metabolic pathways, influencing their activity and function. Such interactions can lead to alterations in cell signaling pathways and gene expression.

Biochemical Effects:

- Modulates cellular metabolism by affecting gene expression related to metabolic pathways.

- Potentially serves as a therapeutic agent due to its interactions with biological targets.

Medicine

The compound is explored for its therapeutic properties and as a precursor for drug development. Its structural characteristics make it suitable for the synthesis of bioactive compounds that may exhibit pharmacological activity.

Potential Therapeutic Uses:

- Development of new drugs targeting specific biological pathways.

- Investigation as a candidate for treating metabolic disorders due to its influence on enzyme activity.

Case Study 1: Enzyme Inhibition

A study examined the effect of this compound on a specific enzyme involved in glucose metabolism. The results indicated that the compound inhibited the enzyme's activity by approximately 40%, suggesting potential applications in managing diabetes through modulation of glucose metabolism pathways.

Case Study 2: Synthesis of Chiral Ligands

In another research project, this compound was utilized as a precursor for synthesizing chiral ligands used in asymmetric catalysis. The resulting ligands demonstrated enhanced selectivity in catalyzing reactions that produce enantiomerically pure compounds, showcasing the utility of this compound in synthetic organic chemistry.

Mécanisme D'action

The mechanism of action of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparaison Avec Des Composés Similaires

1-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

1,2,3,4-Tetrahydronaphthalen-2-ol: Lacks the amino group, limiting its ability to form amides and other derivatives.

1-Naphthalenamine: Does not have the tetrahydronaphthalene ring system, affecting its chemical reactivity and biological activity.

Uniqueness: 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on a tetrahydronaphthalene ring system

Activité Biologique

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride is an organic compound with significant biological activity, primarily due to its structural features that include both an amino and a hydroxyl group on a tetrahydronaphthalene ring system. This article delves into its biochemical properties, cellular effects, and potential applications in various fields.

Molecular Formula: CHClNO

Molecular Weight: 199.677 g/mol

CAS Number: 103028-83-7

The compound is characterized by its ability to participate in various chemical reactions, including oxidation, reduction, and substitution. Its unique structure allows it to interact with enzymes and proteins, influencing various biochemical pathways.

This compound exhibits a range of biochemical activities:

- Enzyme Interactions: The compound can act as an enzyme inhibitor or activator. Its interactions can modulate metabolic pathways by affecting the activity of specific enzymes involved in these processes.

- Cell Signaling: It has been shown to influence cell signaling pathways and gene expression. For example, it may alter the expression of genes linked to metabolic functions, thereby impacting overall cellular metabolism.

Cellular Effects

The biological activity of this compound extends to various types of cells:

- Influence on Cell Function: It can affect cellular metabolism and function by modulating signaling pathways. This includes potential alterations in gene expression related to metabolic processes.

- Neuroprotective Potential: Research suggests that compounds similar to 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol may exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies and Experimental Data

-

Dopamine Receptor Activity:

A study investigated the agonistic properties of derivatives related to 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol at dopamine receptors. The compound showed selective activity at the D3 receptor while exhibiting minimal antagonistic effects at the D2 receptor. This selectivity suggests potential applications in treating conditions like Parkinson's disease .Compound ID D3R Agonist Activity (EC50 nM) D2R Antagonist Activity (IC50 nM) 1 710 ± 150 15,700 ± 3,000 -

Oxidative Stress Reduction:

Another study highlighted the compound's role in mitigating oxidative damage in cellular models. It was found to enhance cellular resistance against oxidative stressors by modulating antioxidant enzyme levels .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Drug Development: Its ability to interact with neurotransmitter systems positions it as a candidate for developing therapeutics aimed at neurological disorders .

- Chemical Synthesis: The compound serves as an intermediate in synthesizing complex organic molecules and chiral ligands used in pharmaceuticals .

Propriétés

IUPAC Name |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-4,9-10,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRPNRYBBYUHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856433 | |

| Record name | 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-83-7 | |

| Record name | 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.